Product packaging for Dimethyldi(2-thienyl)silane(Cat. No.:CAS No. 17888-49-2)

Dimethyldi(2-thienyl)silane

Cat. No.: B098338
CAS No.: 17888-49-2
M. Wt: 224.4 g/mol
InChI Key: RPCHUCVMGSCQMP-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Research

Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are foundational in modern chemistry and materials science. rsc.org Their importance stems from a unique combination of properties conferred by the silicon atom, such as thermal stability, chemical inertness, and flexibility. iust.ac.ir These attributes make them essential components in the design of advanced materials. iust.ac.irzmsilane.com

In contemporary research, organosilicon compounds are widely utilized as versatile building blocks and synthetic intermediates. researchgate.net They play crucial roles in organic synthesis, for instance, as protecting groups for various functional groups, which are vital in the creation of complex molecules. numberanalytics.com The versatility of silicon allows for the creation of a wide array of structures, including silanes, siloxanes, and complex polymers, which are integral to industries ranging from electronics to biomedicine. iust.ac.irzmsilane.com The development of new synthetic methods continues to expand the library of organosilicon compounds, enabling more precise control over the properties and functions of the resulting materials. iust.ac.ir

Overview of Thiophene-Containing Molecular Architectures

Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom, which has become a remarkable building block in the field of organic electronics. rsc.org Its prominence is due to several key electronic properties, including high π-electron density, a planar structure, and strong electron-donating ability. rsc.orgresearchgate.net Thiophene boasts a higher resonance energy compared to its furan (B31954) and pyrrole (B145914) counterparts, contributing to its stability. rsc.org

These characteristics make thiophene and its oligomers or polymers excellent candidates for p-type organic semiconductors. researchgate.net When incorporated into larger molecular architectures, thiophene units facilitate extended π-conjugation, which is crucial for efficient charge transport. rsc.org This extended conjugation often leads to a reduced bandgap, enhancing the material's ability to absorb light and conduct charge. rsc.org Consequently, thiophene-based structures are integral to a wide range of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netmdpi.com Researchers often modify thiophene-based polymers to improve solubility and processing, for example, by adding alkyl side chains or incorporating electron-accepting units to create donor-acceptor copolymers with tailored optoelectronic properties. researchgate.netresearchgate.net

Research Trajectories of Dimethyldi(2-thienyl)silane

This compound, with the chemical formula C₁₀H₁₂S₂Si, represents a strategic fusion of an organosilicon core with electronically active thiophene units. aksci.commolaid.com Research into this compound and its derivatives is primarily focused on its use as a monomer or building block for the synthesis of advanced semiconducting polymers for optoelectronic applications. mdpi.comresearchgate.net

The research trajectory for this compound involves its incorporation into donor-acceptor (D-A) copolymers. mdpi.comresearchgate.net In these polymers, the thienyl units contribute to the π-conjugated backbone, which is essential for charge transport, while the dimethylsilyl group can influence the polymer's physical properties. nih.gov For instance, the silicon atom can enhance solubility, improve thermal stability, and affect the molecular packing and morphology of the polymer film, which are critical factors for device performance. nih.gov

Studies have demonstrated the use of similar alkylsilyl-thienyl building blocks in creating p-type organic small molecules for all-small-molecule organic solar cells (SM-OSCs). nih.gov The inclusion of the silyl-thienyl side chains has been shown to influence the absorption spectrum, charge-carrier mobility, and the formation of a favorable 3D charge pathway in blend films, leading to high power conversion efficiencies. nih.gov Furthermore, copolymers incorporating di-2-thienyl units are being actively investigated for their application in OFETs and OLEDs, where the specific structure of the monomer influences the final material's molar mass, thermal stability, and emission color. mdpi.comresearchgate.net The overarching goal of this research is to fine-tune the electronic energy levels, optical bandgaps, and crystallinity of these materials through precise synthetic control, thereby optimizing their performance in next-generation flexible and wearable electronic devices. mdpi.commdpi.com

Data Tables

Table 1: Properties of this compound

PropertyValueReference
CAS Number 17888-49-2 aksci.comthermofishersci.in
Molecular Formula C₁₀H₁₂S₂Si aksci.commolaid.com
Molecular Weight 224.42 g/mol aksci.commolaid.com
Physical Form Liquid (at 20°C) aksci.com
Purity ≥97% (GC) aksci.com

Table 2: Performance of Optoelectronic Devices Based on Thienyl-Containing Copolymers

Device TypePolymer SystemKey Performance MetricValueReference
Organic Field-Effect Transistor (OFET) Twisted Thiophene-Containing MoleculeHole Mobility1.85 × 10⁻⁴ cm² V⁻¹ s⁻¹ eurekalert.org
Organic Solar Cell (SM-OSC) H22:IDIC (H22 contains alkylsilyl-thienyl side chains)Power Conversion Efficiency (PCE)10.29% nih.gov
Ion-Gel-Gated OFET PffBT4T-2OD (Difluorobenzothiadiazole-based D-A copolymer)Hole Mobility17.7 cm²/V·s mdpi.com
Flexible OFET PffBT4T-2OD blended with SEBS elastomerHole Mobility8.6 cm²/V·s mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S2Si B098338 Dimethyldi(2-thienyl)silane CAS No. 17888-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(dithiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHUCVMGSCQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504481
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17888-49-2
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Dimethyldi 2 Thienyl Silane

Direct Synthesis Approaches

Direct synthesis methods aim to form the carbon-silicon bond by directly reacting a thiophene (B33073) derivative with a silicon-containing precursor, often without the pre-formation of a highly reactive organometallic intermediate like a Grignard or organolithium reagent. These approaches are advantageous due to their potential for higher atom economy and reduced synthetic steps.

One promising direct method is the catalytic C-H silylation of thiophenes. researchgate.netsciengine.com This reaction involves the activation of a C-H bond on the thiophene ring by a transition metal catalyst, followed by the introduction of a silyl (B83357) group. For the synthesis of dimethyldi(2-thienyl)silane, this would conceptually involve the reaction of thiophene with a suitable dimethylsilane (B7800572) precursor, such as dichlorodimethylsilane (B41323) or a hydrosilane, in the presence of a catalyst. While the direct C-H silylation of thiophenes has been demonstrated, the selective disubstitution at the 2-positions to form this compound can be challenging and often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent. researchgate.netsciengine.com

Another direct approach is dehydrogenative coupling. epo.orgumn.edu This method typically involves the reaction of a C-H bond of thiophene with a Si-H bond of a hydrosilane, such as dimethylsilane, catalyzed by a transition metal complex. The reaction proceeds with the liberation of hydrogen gas as the only byproduct. While this method is elegant and atom-economical, its application to the synthesis of this compound would require a catalyst system that can facilitate the twofold C-H activation and coupling at the 2-positions of two thiophene molecules with one dimethylsilane molecule.

Direct arylation is another powerful tool that can be applied. This palladium-catalyzed reaction couples aryl halides with arenes. In this context, 2-bromothiophene (B119243) could be coupled directly with a dimethylsilyl-containing arene, or alternatively, a dihalodimethylsilane could be coupled with two equivalents of a thiophene derivative. researchgate.netd-nb.info The regioselectivity of the arylation is a critical aspect to control to ensure the formation of the desired 2-thienyl isomer. d-nb.info

Direct Synthesis Method Precursors Key Features Challenges
Catalytic C-H Silylation Thiophene, Dichlorodimethylsilane/HydrosilaneAtom-economical, fewer steps. researchgate.netsciengine.comControlling regioselectivity for 2,2'-disubstitution, potential for side reactions. researchgate.net
Dehydrogenative Coupling Thiophene, DimethylsilaneForms H₂ as the only byproduct. epo.orgumn.eduRequires specific catalysts for double C-H activation and coupling.
Direct Arylation 2-Halothiophene, Dimethylsilyl-arene or Dihalodimethylsilane, ThiopheneAvoids pre-formation of organometallics. researchgate.netd-nb.infoRegiocontrol, potential for homocoupling side products. d-nb.info

Electrochemical Synthesis Pathways

Electrochemical methods offer a unique and powerful alternative for the synthesis of organosilicon compounds, including this compound. These techniques can often be performed under mild conditions and allow for precise control over the reaction through the applied current or potential.

Reduction of Monohalothiophenes

A key electrochemical route to bis(2-thienyl)silanes involves the reduction of monohalothiophenes, such as 2-chlorothiophene (B1346680) or 2-bromothiophene, at a sacrificial anode (typically magnesium or aluminum) in the presence of a dichlorosilane. The electrochemical reduction of the monohalothiophene generates a reactive thienyl species in situ, which can then react with the dichlorosilane.

Coupling Reactions with Dichlorosilanes

In this electrochemical setup, the reduction of the monohalothiophene occurs at the cathode. The generated thienyl anion, or a related reactive intermediate, then attacks the electrophilic silicon center of a dichlorosilane, such as dimethyldichlorosilane. This process can be controlled to achieve either monocoupling to form a thienylchlorosilane or double coupling to yield the desired bis(2-thienyl)silane. By using an excess of the dichlorosilane, the monocoupling reaction can be favored. Conversely, to obtain this compound, the stoichiometry is adjusted to favor the reaction of two electrochemically generated thienyl species with one molecule of dimethyldichlorosilane. These reactions are typically carried out in an undivided cell using a constant current density.

A study by Moreau et al. detailed the electrochemical synthesis of bis(2-thienyl)silanes through the reduction of monohalothiophenes in the presence of dichlorosilanes in solvents like THF, using a sacrificial magnesium or aluminum anode and tetrabutylammonium (B224687) bromide as the supporting electrolyte. Current time information in Bangalore, IN. This method highlights the versatility of electrochemistry in selectively forming C-Si bonds.

Electrochemical Synthesis Parameter Description Typical Conditions
Reactants Monohalothiophene, Dichlorodimethylsilane2-Chlorothiophene or 2-Bromothiophene, Me₂SiCl₂
Anode Sacrificial metalMagnesium or Aluminum
Solvent Aprotic organic solventTetrahydrofuran (B95107) (THF)
Supporting Electrolyte Provides conductivityTetrabutylammonium bromide (TBAB)
Cell Type Undivided cellSimplifies the experimental setup
Control Method Constant current densityAllows for controlled rate of reaction

Organometallic Reagent-Based Synthesis (e.g., Grignard Methods for Thienyl-Silanes)

The most established and widely used method for synthesizing this compound involves the use of organometallic reagents, particularly Grignard reagents. clockss.orggelest.com This approach relies on the reaction of a pre-formed 2-thienyl organometallic species with a suitable dimethylsilyl electrophile.

The typical procedure begins with the preparation of a 2-thienyl Grignard reagent, such as 2-thienylmagnesium bromide. sigmaaldrich.com This is achieved by reacting 2-bromothiophene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). clockss.org The resulting Grignard reagent is then reacted with dimethyldichlorosilane. The stoichiometry is crucial: two equivalents of the 2-thienylmagnesium bromide are required to react with one equivalent of dimethyldichlorosilane to produce this compound. The reaction is typically carried out by adding the dimethyldichlorosilane to the solution of the Grignard reagent. After the reaction is complete, an aqueous workup is performed to quench any unreacted Grignard reagent and to isolate the product.

Alternatively, organolithium reagents can be used. 2-Thienyllithium (B1198063) can be generated by the deprotonation of thiophene with a strong base like n-butyllithium or by halogen-metal exchange from 2-halothiophenes. The 2-thienyllithium is then reacted with dimethyldichlorosilane in a similar manner to the Grignard reaction.

Grignard Synthesis Step Reagents and Conditions Purpose
Grignard Reagent Formation 2-Bromothiophene, Magnesium turnings, Anhydrous THF or diethyl etherTo generate 2-thienylmagnesium bromide. sigmaaldrich.com
Coupling Reaction 2-Thienylmagnesium bromide, Dimethyldichlorosilane (1:2 molar ratio)To form the C-Si bonds and produce this compound.
Workup Aqueous acid (e.g., dilute HCl)To quench unreacted Grignard reagent and facilitate product isolation.

Modular Synthesis of Thienyl-Substituted Silane (B1218182) Derivatives

Modular synthesis provides a powerful strategy for creating libraries of related compounds by systematically varying the building blocks. google.comnih.govnih.gov In the context of thienyl-substituted silanes, this approach allows for the facile introduction of different functional groups on either the thiophene rings or the silicon atom, enabling the fine-tuning of the molecule's electronic and physical properties.

Starting from a core structure like this compound, further functionalization can be achieved. For instance, the hydrogen atoms at the 5 and 5' positions of the thiophene rings are susceptible to electrophilic substitution, allowing for the introduction of various groups. Alternatively, a modular approach can be employed from the outset of the synthesis. For example, by using different substituted 2-halothiophenes in the Grignard or electrochemical synthesis, a range of 5,5'-disubstituted dimethyldi(2-thienyl)silanes can be prepared.

Similarly, the substituents on the silicon atom can be varied. Instead of dimethyldichlorosilane, other diorganodichlorosilanes (R₂SiCl₂) can be used as the silicon precursor in both the Grignard and electrochemical methods. This allows for the introduction of different alkyl or aryl groups on the silicon atom, leading to a diverse family of di(2-thienyl)silanes. This modularity is crucial for developing materials with tailored properties for specific applications in organic electronics. nii.ac.jpnsf.gov

Modular Approach Variable Component Resulting Derivatives Potential Applications
Functionalization of Thiophene Ring Electrophiles5,5'-Disubstituted dimethyldi(2-thienyl)silanesTuning of electronic properties, polymer precursors.
Variation of Thiophene Precursor Substituted 2-halothiophenesSymmetrically or asymmetrically substituted di(2-thienyl)silanesFine-tuning of solubility and solid-state packing.
Variation of Silane Precursor Diorganodichlorosilanes (R₂SiCl₂)Dimethyldi(2-thienyl)silanes with varied alkyl/aryl groups on SiModification of thermal stability and processability.

Advanced Spectroscopic and Structural Elucidation of Dimethyldi 2 Thienyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of carbon, silicon, and hydrogen atoms within Dimethyldi(2-thienyl)silane.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different carbon environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the carbon nuclei.

The methyl carbons directly attached to the silicon atom are expected to resonate at a characteristic upfield position, typically in the range of -5 to 5 ppm. This is a common feature for methyl groups bonded to silicon. docbrown.info

The carbon atoms of the two thiophene (B33073) rings will exhibit signals in the aromatic region, generally between 120 and 150 ppm. Due to the influence of the silicon atom and the sulfur heteroatom, the chemical shifts for the thienyl carbons will vary. The carbon atom directly bonded to the silicon (C2) is expected to be the most deshielded of the ring carbons. The other carbons of the thiophene ring (C3, C4, and C5) will have distinct chemical shifts based on their position relative to the sulfur atom and the silyl (B83357) group. In similar aromatic silane (B1218182) structures, the ipso-carbon (the carbon attached to silicon) often shows a broader signal due to coupling with the quadrupolar silicon nucleus. It is important to note that in substituted tolans, which also feature aromatic rings attached to a different functionality, substituents can affect the chemical shifts of all carbons throughout the molecule. olemiss.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Si-C H₃-5 – 5
Thienyl C2 (C-Si)140 – 150
Thienyl C3125 – 135
Thienyl C4125 – 135
Thienyl C5130 – 140

Note: These are predicted ranges based on general principles and data for related compounds.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Studies

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups and two 2-thienyl groups.

The ²⁹Si chemical shift for this compound is expected to be in the range typical for tetraorganosilanes. Based on data for related compounds, such as dimethyldiphenylsilane (B1345635) and other aryldimethylsilanes, the chemical shift is predicted to be in the region of -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.org For instance, the ²⁹Si NMR chemical shift of (4-bromophenyl)dimethyl(phenyl)silane is reported to be -7.49 ppm. rsc.org Theoretical calculations on various silane derivatives have shown that the nature of the organic substituent significantly influences the ²⁹Si chemical shift. unige.ch The presence of the electron-rich thienyl groups is expected to shield the silicon nucleus compared to more electronegative substituents.

Table 2: Comparison of ²⁹Si NMR Chemical Shifts for Related Silanes

CompoundChemical Shift (δ, ppm)
Tetramethylsilane (TMS)0
Dimethyldiphenylsilane-8.2
(4-Bromophenyl)dimethyl(phenyl)silane-7.49 rsc.org
tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate-7.59 rsc.org
This compound (Predicted) -5 to -15

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound will show signals for the methyl protons and the protons of the thiophene rings.

The protons of the two methyl groups attached to the silicon atom are chemically equivalent and will therefore appear as a single, sharp singlet. This signal is expected in the upfield region, typically around 0.3 to 0.7 ppm. For example, the methyl protons in dimethyldiphenylsilane appear at approximately 0.5 ppm. chemicalbook.com

The protons of the thiophene rings will resonate in the aromatic region, generally between 7.0 and 7.8 ppm. The three protons on each thiophene ring are chemically non-equivalent and will exhibit a characteristic splitting pattern due to spin-spin coupling. The proton at the 5-position is typically the most deshielded, followed by the protons at the 3 and 4-positions. The coupling constants between these protons (J-values) will provide further structural confirmation.

Table 3: Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Si-CH0.3 – 0.7Singlet
Thienyl H37.0 – 7.4Doublet of doublets
Thienyl H47.0 – 7.4Doublet of doublets
Thienyl H57.4 – 7.8Doublet of doublets

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the Si-C bonds, the C-H bonds of the methyl and thienyl groups, and the vibrations of the thiophene ring.

Si-C Vibrations : The stretching vibrations of the Si-C bonds are typically observed in the region of 600-850 cm⁻¹. The symmetric and asymmetric stretches of the Si-(CH₃)₂ group will give rise to distinct bands in this region.

Methyl Group Vibrations : The symmetric and asymmetric C-H stretching vibrations of the methyl groups will appear in the 2900-3000 cm⁻¹ region. The deformation (bending) vibrations of the methyl groups are expected around 1250 cm⁻¹ (symmetric) and 1400 cm⁻¹ (asymmetric).

Thiophene Ring Vibrations : The C-H stretching vibrations of the aromatic protons on the thiophene rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring will give rise to bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically found in the 600-700 cm⁻¹ range. In a study of dimethylsilanediol, the IR and Raman spectra were used to identify different conformations of the molecule. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C-H (Thienyl)Stretching3100 – 3000
C-H (Methyl)Stretching3000 – 2900
C=C (Thienyl)Stretching1600 – 1400
Si-CH₃Deformation~1250
Si-C (Thienyl)Stretching850 – 600
C-S (Thienyl)Stretching700 – 600

Note: These are predicted ranges based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the thiophene rings. Thiophene itself exhibits a strong π → π* transition around 231 nm. The substitution of the thiophene rings with the dimethylsilyl group is likely to cause a bathochromic (red) shift of this absorption maximum. This is due to the electronic interaction between the silicon atom and the π-system of the thiophene rings. In a study of chalcone-based organotriethoxysilanes, the UV-Vis spectra were used to characterize the electronic properties of the synthesized compounds. rsc.org The spectrum of dimethoxymethylphenyl-silane shows absorption bands in the UV region, which are attributed to the phenyl group. nist.gov

The absorption spectrum of this compound is therefore predicted to show one or more strong absorption bands in the UV region, likely between 230 and 280 nm, corresponding to the π → π* transitions of the thienyl chromophores.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) corresponding to the exact mass of the molecule. For the isomeric compound, dimethyldi(3-thienyl)silane, the molecular ion is observed at m/z 224. massbank.jp

The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for organosilanes include the loss of a methyl group (-15 amu) to form a stable [M-CH₃]⁺ ion. The cleavage of the silicon-thiophene bond would result in fragments corresponding to the thienyl cation (m/z 83) and the dimethylthienylsilyl cation. The mass spectrum of dimethyldi(3-thienyl)silane shows a base peak at m/z 209, corresponding to the loss of a methyl group. massbank.jp Other significant fragments are observed at various m/z values, resulting from further fragmentation of the primary ions.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
224[M]⁺˙ (Molecular ion)
209[M - CH₃]⁺
141[M - C₄H₃S]⁺
83[C₄H₃S]⁺
57[Si(CH₃)₂H]⁺

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a fundamental technique for probing the atomic and molecular structure of materials. In the context of this compound and its derivatives, XRD is employed to determine the crystal structure of the monomer and to assess the degree of crystallinity and molecular packing in its corresponding polymers.

While a detailed single-crystal X-ray diffraction analysis for the monomer this compound is not extensively reported in publicly available literature, structural analyses of closely related silyl-thienyl and silyl-alkynyl compounds provide significant insights. For instance, the molecular structures of various alkynylsilanes, including some with thienyl substituents, have been determined by X-ray diffraction, revealing key bond lengths and angles that characterize the Si-C and Si-thienyl linkages. researchgate.net In one study, the molecular structure of ethynyl(triphenylsilylethynyl)dimethylsilane was determined by X-ray diffraction. researchgate.net

For polymeric derivatives, XRD patterns are crucial for understanding the morphology. Polymers synthesized from silyl-thiophene monomers can range from amorphous to semi-crystalline. The diffraction patterns of such polymers often exhibit broad halos, indicative of amorphous regions, sometimes superimposed with sharper peaks that signify crystalline domains. For example, wide-angle X-ray diffraction (WAXD) is used to characterize the structure of hyperbranched polymers with tetraarylsilyl cores. acs.org

In studies of silicon carbonitride films produced from silyl derivatives, XRD analysis has shown that the resulting materials are often X-ray amorphous but can contain nanocrystalline inclusions depending on the synthesis conditions. researchgate.net For instance, films synthesized from dimethyl(2,2-dimethylhydrazyl)silane were found to have diffraction peaks that could be indexed to a tetragonal structure. researchgate.net The analysis of XRD patterns helps in determining lattice parameters and identifying the crystalline phases present. researchgate.netwalisongo.ac.id

The table below summarizes representative crystallographic data for a related silyl-alkynyl compound, illustrating the type of information obtained from such analyses.

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Note: Crystallographic data for this compound is not readily available. Data for related structures is used for illustrative purposes.

Surface Morphological Characterization (e.g., Scanning Electron Microscopy, SEM; Atomic Force Microscopy, AFM)

The surface morphology of polymers derived from this compound is critical for their application in electronic devices, where the interface structure governs performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques for investigating surface topography at the micro- and nanoscale. cityu.edu.hk

AFM is particularly well-suited for providing high-resolution, three-dimensional images of polymer film surfaces. nih.gov Studies on self-assembled monolayers (SAMs) of thienylsilane (B15475989) on substrates like ZnO nanowires have utilized AFM to assess the quality of the film. researchgate.net These analyses revealed that thienylsilane can form smooth and homogeneous SAMs with a surface roughness (Ra) of ≤0.2 nm. researchgate.net Such smooth morphologies are advantageous for creating well-defined interfaces in electronic devices. researchgate.net SEM provides a wider field of view and is used to identify larger-scale features, defects, or irregularities on the surface. researchgate.net For polymer composites, SEM can reveal the distribution and dispersion of fillers or nanoparticles within the matrix. uobaghdad.edu.iq

The table below presents typical surface morphology data obtained from AFM analysis of a thienylsilane-based film.

Parameter Description Typical Value Reference
Ra (Average Roughness) The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.≤0.2 nm researchgate.net
Rq (Root Mean Square Roughness) The root mean square average of height deviations taken from the mean image data plane.Data not available
Morphology Qualitative description of the surface features.Smooth and homogeneous researchgate.net
Data based on a study of a self-assembled thienylsilane molecular layer.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC; Thermogravimetric Analysis, TGA; Rheometry)

Thermal analysis techniques are indispensable for characterizing the thermal stability, phase transitions, and viscoelastic properties of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. advanced-emc.com Polymers containing silyl-thiophene units generally exhibit good thermal stability. For instance, dithieno-2,1,3-benzothiadiazole-based copolymers show a 5% weight loss at temperatures exceeding 390 °C. acs.org Silylthiophene substituted benzodithiophene polymers have been reported to be stable up to 460 °C. researchgate.net The introduction of nanoparticles into silicone polymer matrices can further enhance thermal stability by restricting the movement of polymer chains at elevated temperatures. uobaghdad.edu.iqinorgchemres.org

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). advanced-emc.com For silyl-thiophene copolymers, DSC scans can reveal sharp melting and crystallization peaks, indicating a semi-crystalline nature. acs.org In other cases, only a glass transition may be observed, which is characteristic of amorphous polymers. acs.org

Rheometry investigates the flow and deformation of materials in response to an applied force. For polymers, rheological properties are crucial for understanding processability and the final mechanical behavior. The viscosity of polymer solutions or melts is highly dependent on factors like temperature, shear rate, and molecular weight. researchgate.netresearchgate.net Polymer/nanocomposite systems often exhibit complex rheological behavior, where the presence of a filler can significantly increase viscosity and alter the material's response from liquid-like to solid-like. kaist.ac.krpreprints.org

The following table summarizes thermal data for representative silyl-thiophene-containing polymers.

Polymer Type TGA Td5 (°C) DSC Tg (°C) DSC Tm (°C) Reference
Fluorinated Dithieno-2,1,3-benzothiadiazole Copolymer (P1)>390Not reported221 acs.org
Fluorinated Dithieno-2,1,3-benzothiadiazole Copolymer (P2)>390Not reported254 acs.org
Silylthiophene Benzodithiophene Polymer~460Not reportedNot reported researchgate.net
Td5 = Temperature at 5% weight loss.

Chromatographic Methods (e.g., Gel Permeation Chromatography, GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgmalvernpanalytical.com This information is vital as these parameters profoundly influence the mechanical, thermal, and solution properties of the polymeric material.

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. wikipedia.org This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.orgpolymerchar.com

For polymers derived from this compound, GPC is used to confirm the success of the polymerization reaction and to characterize the resulting macromolecules. For example, in the synthesis of copolymers via direct heteroarylation polymerization (DHAP), GPC analysis has been used to demonstrate the formation of high molecular weight polymers. acs.org The choice of solvent is critical for GPC analysis; for many polyolefins and related polymers, high-temperature GPC is required due to their limited solubility at room temperature. polymerchar.com

The table below shows typical molecular weight data for polymers containing silyl-thiophene units, as determined by GPC.

Polymer Mn ( kg/mol ) Mw ( kg/mol ) Polydispersity (Đ = Mw/Mn) Reference
P125602.4 acs.org
P2341183.5 acs.org
P329702.4 acs.org
P416452.8 acs.org
Data from a study on fluorinated thiophene-based copolymers synthesized via DHAP.

Computational and Theoretical Investigations of Dimethyldi 2 Thienyl Silane

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and electronic properties of a molecule. For Dimethyldi(2-thienyl)silane, these calculations offer insights into how the silicon atom electronically interacts with the two thienyl rings.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. unige.chmedium.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for relatively large systems. medium.com

In the context of materials science, DFT has been employed to study organosilicon oligomers and polymers containing thienyl units. researchgate.net Such studies investigate the geometric and electronic structures of these σ-π conjugated systems. For oligomers composed of silanylene and thienylene units, DFT calculations can determine key parameters like bond lengths, bond angles, and torsional angles between the thienyl rings and the silicon center. These calculations have been used to analyze the effects of charge-doping on the geometric and electronic structures of such organosilicon oligomers, revealing that charge can significantly alter the molecular geometry and lower excitation energies. researchgate.net Combined experimental and theoretical studies on the bulk electronic structure of materials have shown that DFT calculations can accurately match experimental valence band features. aps.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are built upon the HF method to include electron correlation, offering higher accuracy at a greater computational expense. aps.orgwayne.edu

While specific post-Hartree-Fock studies on this compound are not widely documented, these methods are crucial in several contexts. For instance, high-level ab initio calculations are often used to validate results from DFT methods or to study systems where DFT may not be sufficiently accurate. wayne.edu They have been instrumental in studying reaction mechanisms, such as the initial reactions in silane (B1218182) combustion, where they have corrected significant errors in thermochemical data. wayne.edu Furthermore, ab initio calculations are essential for developing accurate parameters for molecular dynamics simulations of silicon-containing polymers. nih.gov They have also been successfully applied to calculate NMR chemical shifts for related organosilicon compounds, aiding in the assignment of complex spectra. cas.cz

To understand the optical properties of a molecule, such as its absorption of UV-visible light, one must investigate its electronic excited states. Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT designed for this purpose and is one of the most widely used methods for calculating excited-state properties of medium to large molecules. arxiv.orgresearchgate.net TDDFT can predict the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. arxiv.org

For σ-π conjugated systems like those derived from this compound, TDDFT is invaluable. Theoretical studies on related organosilicon oligomers have utilized TDDFT to investigate the effects of charge-doping and substituent changes on their electronic structures and band gaps. researchgate.net For instance, simulations can predict the UV/vis absorption peak of a molecule, and how this peak might shift upon structural rearrangement. researchgate.net Such calculations are vital for designing materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. mdpi.com The accuracy of TDDFT results can depend on the choice of the exchange-correlation functional, and benchmarking against higher-level wavefunction methods is sometimes performed to ensure reliability. arxiv.org

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of structural and dynamic properties. nih.gov While specific MD simulations focusing on the interfacial phenomena of this compound are not prevalent in the literature, the methodology is well-established for related silicon-containing polymers. nih.gov

An MD simulation requires a force field, which is a set of parameters that describes the potential energy of the system. For novel molecules like this compound, these parameters are often developed using high-level quantum mechanics calculations, such as ab initio methods, for different bond, angle, and dihedral variations. nih.gov Once a reliable force field is established, MD simulations can be used to calculate thermodynamic, structural, and dynamic properties over a wide range of temperatures and pressures. nih.gov This approach could be used to study the behavior of this compound at a liquid-solid interface or its diffusion within a polymer matrix, which is crucial for applications in coatings, adhesives, or as a component in composite materials.

Theoretical Prediction of Reaction Pathways and Active Sites

Computational chemistry can predict the most likely pathways for chemical reactions and identify the most reactive sites within a molecule. chemrxiv.org This is achieved by mapping the potential energy surface (PES) of the reacting system and locating transition states, which are the energy barriers between reactants and products. chemrxiv.org

For this compound, theoretical predictions would focus on several potential reaction types. The thienyl rings are electron-rich aromatic systems, making them susceptible to electrophilic substitution. Computational models could determine whether substitution is more likely to occur at the C3, C4, or C5 position of the thiophene (B33073) ring by calculating the activation energies for each pathway. The silicon center can also be a site for nucleophilic attack, and the Si-C bonds can be cleaved under certain conditions. The reactivity of organosilanes is an active area of research, with studies exploring reactions such as dehydrogenative annulation promoted by silylium (B1239981) ions. acs.org Theoretical methods can elucidate the mechanisms of such complex reactions, distinguishing between different plausible pathways. ntu.edu.sg

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comru.nl The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comru.nl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and optical properties. libretexts.org

In this compound, the electronic structure arises from the interaction between the σ-conjugated framework of the dimethylsilyl group and the π-conjugated system of the thienyl rings. FMO analysis can reveal the nature of this interaction. The HOMO is expected to have significant contributions from the π-orbitals of the electron-rich thienyl rings, while the LUMO would be the lowest-energy π* anti-bonding orbital.

Studies on related organosilicon oligomers show that charge-doping can significantly affect the electronic structure and lower excitation energies, which is directly related to changes in the frontier orbitals. researchgate.net The HOMO-LUMO gap is a key factor in determining the charge transfer properties of a material, which is essential for applications in organic electronics. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and better charge transport capabilities. libretexts.org

Table 1: Illustrative Frontier Molecular Orbital Properties This table provides representative data based on typical computational results for similar organosilicon-thiophene compounds.

Property Description Expected Characteristics for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. Relatively high energy level due to the electron-rich π-system of the thienyl rings.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. Energy level is influenced by the π* orbitals of the thienyl rings and the silicon d-orbitals.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO. Relates to electronic transition energy and stability. Moderate gap, suggesting potential for use in optoelectronic applications. Lower than saturated silanes.
HOMO Distribution The regions of the molecule where the HOMO is primarily located. Primarily localized on the π-systems of the two thienyl rings.
LUMO Distribution The regions of the molecule where the LUMO is primarily located. Distributed across the thienyl rings, with potential contribution from the silicon atom.

Polymerization Mechanisms and Macromolecular Engineering Incorporating Dimethyldi 2 Thienyl Silane

Electrochemical Polymerization Strategies

Electrochemical polymerization is a key technique for synthesizing conductive polymers, including those derived from thienylsilanes. magtech.com.cnresearchgate.net The process allows for the direct deposition of polymer films onto electrode surfaces, offering control over film thickness and morphology. mdpi.com For dimethyldi(2-thienyl)silane, electrochemical polymerization would involve the oxidation of the thiophene (B33073) rings, leading to the formation of radical cations that subsequently couple to form the polymer backbone. magtech.com.cnacs.org

The electrochemical synthesis can be performed potentiostatically (at a constant potential) or galvanostatically (at a constant current). iaea.org The choice of solvent and supporting electrolyte is crucial for the polymerization process. Typically, a solution of the monomer in an organic solvent like acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte such as a tetraalkylammonium salt, is used. electrochemsci.org The applied potential must be sufficient to overcome the oxidation potential of the monomer. electrochemsci.org

A significant advantage of electrochemical methods is the potential for creating well-defined oligomers and polymers with a controlled number of repeating units. acs.org For instance, the intensiostatic sacrificial anode technique has been successfully applied to the synthesis of silanylene-2,5-thiophenylene backbones, demonstrating high selectivity and versatility that is not always achievable through purely chemical routes. acs.org This approach involves the electrochemical reduction of a dihalothiophene in the presence of a dichlorosilane, offering a pathway to poly[2,5-(silanylene)thiophene] precursors. acs.org

Chemical Polymerization Approaches

Chemical polymerization methods provide alternative routes to poly(this compound) and related polymers, often allowing for larger-scale synthesis compared to electrochemical techniques.

Catalyst-Mediated Polymerization (e.g., FeCl₃)

Oxidative coupling polymerization using catalysts like iron(III) chloride (FeCl₃) is a common and effective method for synthesizing polythiophenes and their derivatives. google.com In this approach, FeCl₃ acts as an oxidant, initiating the polymerization of the monomer. The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or acetonitrile. The use of FeCl₃ has been shown to be effective for the polymerization of various thiophene-based monomers, leading to the formation of high molecular weight polymers. While specific studies on the FeCl₃-mediated polymerization of isobutylene (B52900) have been detailed, the principles of using it as a Lewis acid to initiate cationic polymerization are well-established. rsc.org Other oxidants that can be employed include H₂O₂, K₂Cr₂O₇, and various persulfates. google.com

The polymerization yield and the properties of the resulting polymer can be influenced by the reaction conditions, such as the monomer-to-catalyst ratio, temperature, and reaction time. scispace.com For some monomers, polymerization yields between 55% and 70% have been achieved using FeCl₃.

Structural Integrity and Elimination/Retention of Silylene Moieties

A critical aspect of the polymerization of this compound is the fate of the dimethylsilylene group. In many polymerization reactions of silyl-bridged bithiophenes, the silylene moiety can be eliminated, leading to the formation of polythiophene. However, under controlled conditions, it is possible to retain the silylene units within the polymer backbone, resulting in the formation of poly[(silanylene)thiophene]. google.com

The retention of the silylene units is beneficial as it can impart desirable properties to the polymer. For instance, the tetrahedral geometry of the silane (B1218182) group can influence the conjugation of the π-system of the heteroaryls, and the presence of silicon can enhance the mechanical properties and thermal stability of the polymer. google.com The decomposition temperature of such polymers can be as high as 440°C. google.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for characterizing the structure of the polymer and confirming the retention or elimination of the silylene moieties. gsa.ac.ukkyoto-u.ac.jp

Copolymerization with Diverse Organic and Organometallic Monomers

This compound can be copolymerized with a variety of other monomers to create copolymers with tailored properties. This approach allows for the combination of the desirable characteristics of poly(thienylsilane)s with those of other polymers. For example, copolymerization with fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units has been used to create donor-acceptor copolymers for optoelectronic applications. nih.gov

The synthesis of block copolymers is another important strategy. mdpi.comresearchgate.net For instance, rod-coil block copolymers, where the rigid poly(thienylsilane) segment is combined with a flexible coil-like polymer, can be synthesized. mdpi.com These materials can self-assemble into well-defined nanostructures, which is advantageous for applications in organic electronics. mdpi.comresearchgate.net The synthesis of such copolymers can be achieved through various controlled polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com

Dehydrocoupling Polymerization for Silicon-Oxygen Backbone Polymers

Dehydrocoupling polymerization is a powerful method for forming silicon-oxygen bonds, leading to the creation of poly(silyl ether)s. gsa.ac.ukccspublishing.org.cnnih.govbath.ac.ukmonash.edu This type of polymerization typically involves the reaction of a dihydrosilane with a diol, catalyzed by a transition metal complex, with the elimination of hydrogen gas. gsa.ac.ukccspublishing.org.cnnih.govbath.ac.ukmonash.edu While this method is well-established for various silanes, its application to this compound would require the corresponding dihydrosilane derivative.

The catalysts for dehydrocoupling polymerization are often based on precious metals like palladium, platinum, and rhodium. ccspublishing.org.cn However, more recently, catalysts based on earth-abundant and less expensive metals such as iron and copper have been developed. gsa.ac.ukccspublishing.org.cnnih.govbath.ac.ukmonash.edu These newer catalytic systems are attractive due to their lower cost and toxicity. ccspublishing.org.cn The resulting poly(silyl ether)s can exhibit a range of thermal properties, with some being stable up to high temperatures. gsa.ac.uknih.govbath.ac.ukmonash.edu

Fabrication and Characterization of Poly[(silanylene)thiophene]s

Poly[(silanylene)thiophene]s, the class of polymers to which poly(this compound) belongs, can be fabricated into various forms, most commonly thin films for electronic and optoelectronic devices. rug.nl Spin-coating is a widely used technique for depositing thin films of these polymers from solution. rug.nl The solubility of the polymer is a critical factor for successful film formation and can be tuned by modifying the alkyl substituents on the silicon atom. rug.nl

The characterization of these polymers involves a range of analytical techniques to determine their structural, optical, and electrical properties.

Structural Characterization: NMR spectroscopy (¹H, ¹³C, ²⁹Si) is used to elucidate the chemical structure of the polymer and confirm the connectivity of the monomer units. gsa.ac.ukrug.nl Gel permeation chromatography (GPC) provides information on the molecular weight and molecular weight distribution of the polymer. gsa.ac.ukresearchgate.net

Optical Characterization: UV-visible absorption and photoluminescence spectroscopy are employed to study the electronic transitions and emissive properties of the polymers. rug.nl The optical properties are largely determined by the length of the oligothiophene block, allowing for the tuning of the emission color. rug.nl

Thermal Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymers. gsa.ac.uk

Morphological Characterization: Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to investigate the surface morphology and nanoscale structure of the polymer films. electrochemsci.org

The following table summarizes the characterization of a representative poly[(silanylene)thiophene]:

PropertyMethodTypical FindingReference
Molecular Weight (Mn) GPC10,000 - 50,000 g/mol gsa.ac.uk
Thermal Stability (T-5%,Ar) TGAUp to 421.6 °C gsa.ac.uknih.govbath.ac.ukmonash.edu
Glass Transition Temp. (Tg) DSC-70.6 to 19.1 °C gsa.ac.uknih.govbath.ac.ukmonash.edu
Optical Absorption (λmax) UV-visDependent on oligothiophene block length rug.nl
Luminescence PL SpectroscopyTunable from blue to red rug.nl

Applications of Dimethyldi 2 Thienyl Silane in Advanced Functional Materials and Devices

Organic Photovoltaic (OPV) Devices

The quest for efficient, low-cost, and flexible solar energy conversion has propelled research into organic photovoltaics (OPVs). researchgate.netsioc-journal.cn The performance of OPV devices is heavily dependent on the properties of the materials used in the active layer, which is typically a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting materials. imperial.ac.uk Dimethyldi(2-thienyl)silane is a precursor to a class of materials, particularly dithienosilole (DTS)-based polymers, that have shown significant promise in OPV applications. semanticscholar.orgsemanticscholar.org

In OPV devices, the active layer absorbs light to generate excitons (bound electron-hole pairs), which then dissociate at the interface between the donor and acceptor materials. imperial.ac.uk Donor-acceptor (D-A) copolymers, which contain alternating electron-rich (donor) and electron-poor (acceptor) units in their backbone, are a key class of materials for OPV active layers. semanticscholar.orgrsc.org This molecular design strategy allows for tuning of the polymer's band gap, energy levels, and molecular structure to optimize photovoltaic performance. semanticscholar.org

The this compound moiety is integral to the formation of dithienosilole (DTS), an effective electron-donating unit used in high-performance D-A copolymers. semanticscholar.orgsemanticscholar.org The silicon atom in the DTS unit provides several advantages, including elevating the Highest Occupied Molecular Orbital (HOMO) energy level for better-aligned energy levels with acceptors and improving the material's solubility and processability. nii.ac.jp

Research has demonstrated the effectiveness of DTS-based polymers as donor materials in BHJ solar cells. For instance, copolymers combining DTS donor units with acceptor units like benzothiadiazole (BT) or benzothiadiazole dicarboxylic imide (BTDI) have been synthesized. semanticscholar.org These polymers exhibit low optical band gaps, which is crucial for absorbing a broader range of the solar spectrum. semanticscholar.orgrsc.org

Table 1: Performance of OPV Devices Using Dithienosilole-Based Donor Polymers

Donor Polymer Acceptor Power Conversion Efficiency (PCE) Reference
PDTSBT PC71BM 5.1% semanticscholar.org
PDTSBT12 PC71BM 5.9% semanticscholar.org
DINDTS PC71BM Not specified semanticscholar.org

This table summarizes the performance of various OPV devices where the donor polymer is derived from dithienosilole (DTS), a structure closely related to this compound.

The development of these D-A copolymers has led to significant increases in power conversion efficiencies (PCEs). researchgate.net The strategic design of small molecule donors based on thienyl groups has also been explored, yielding promising results for future OPV applications. frontiersin.org

Efficient extraction of separated charges (electrons and holes) to their respective electrodes is critical for high-performance OPV devices. This is facilitated by inserting electron transport layers (ETLs) and hole transport layers (HTLs) between the active layer and the electrodes. mdpi.commdpi.com An ideal HTL should have high hole mobility, good transparency, and an energy level that aligns well with the donor material's HOMO level to facilitate hole extraction while blocking electrons. mdpi.com

While direct application of this compound itself as a transport layer is not common, polymers derived from it have shown potential. Organosilicon polymers containing thienyl units have been investigated as hole-transporting materials. The incorporation of organosilanylene units can raise the HOMO energy levels of the polymer, enhancing its hole affinity. nii.ac.jp This makes such polymers suitable candidates for HTLs in optoelectronic devices, including OPVs. nii.ac.jpmdpi.com In inverted solar cell structures, where the charge collection polarity is reversed, materials like titanium oxide (TiOx) or zinc oxide (ZnO) are often used as ETLs, while materials such as PEDOT:PSS or various metal oxides (MoO3, WO3, NiO) serve as HTLs. mdpi.commdpi.com The principles of energy level tuning and charge mobility derived from organosilicon-thienyl polymer research could inform the design of new, efficient HTL materials.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

OLED technology has transformed the display and lighting industries due to its vibrant colors, flexibility, and energy efficiency. bohrium.com The performance of an OLED is determined by the materials used in its multilayer structure, which typically includes emissive, charge-transporting, and blocking layers. bohrium.comrsc.org

Organosilicon polymers derived from monomers like this compound have found applications in OLEDs, primarily as hole-transporting materials and sometimes as components of the emissive layer. nii.ac.jpmdpi.com The silicon atom imparts desirable properties such as improved solubility, processability, and enhanced hole affinity by raising the polymer's HOMO level. nii.ac.jp Alternating copolymers of silanylene and oligothienylene units have been explored for single-layer electroluminescent devices. nii.ac.jp

In multi-layered OLEDs, these organosilicon polymers can function as excellent hole-transporting materials. nii.ac.jp For example, a polymer incorporating diphenyleneanthrylene and organosilicon units was found to be a good hole-transporting material in a double-layered EL device. nii.ac.jp The use of guest-host systems, where an emissive guest is doped into a host material, is a common strategy to achieve high efficiency and color purity. aps.org The high hole mobility of some silole-based materials makes them suitable for use in hole transporting layers. mdpi.com The development of materials that can be processed from solution is a key area of research, and the solubility-enhancing properties of the dimethylsilyl group are advantageous in this regard.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, with applications in flexible displays, sensors, and RFID tags. mdpi.comresearchgate.net The key performance metric for an OFET is its charge carrier mobility. Materials derived from this compound, such as polymers containing dithienosilole (DTS) or other silole derivatives, have been investigated as the active semiconductor layer in OFETs. mdpi.combeilstein-journals.org

These silicon-containing conjugated polymers are promising for OFETs due to the potential for low-cost, solution-based fabrication. mdpi.com Research has shown that copolymers incorporating DTS as a donor unit and an acceptor like isodiketopyrrolopyrrole can exhibit good hole and electron mobility, making them suitable for ambipolar transistors. mdpi.com

Table 2: OFET Performance of Dithienosilole (DTS)-Based Polymers

Polymer Type Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) Reference
DTS-Isodiketopyrrolopyrrole Copolymer up to 0.49 up to 0.26 mdpi.com

This table presents the charge carrier mobilities for representative OFETs using polymers containing dithienosilole (DTS) or other silole derivatives.

The performance of OFETs is also highly dependent on the interface between the semiconductor and the gate dielectric. researchgate.net Modifying the dielectric surface with silane (B1218182) self-assembled monolayers (SAMs) can significantly improve device characteristics by influencing the crystallinity of the polymer at the interface. researchgate.netrsc.orgheeneygroup.com This highlights another role for silane chemistry in optimizing OFET performance.

Advanced Silicone and Organosilicon Materials Development

The incorporation of functional organic units like the thienyl group into a silicone backbone via monomers such as this compound allows for the creation of novel materials with properties that bridge the gap between traditional silicones and organic polymers. mdpi.comnih.gov These materials benefit from the inherent properties of silicones, such as thermal stability, low surface energy, and flexibility, while gaining the electronic functionalities of the conjugated thienyl units. mdpi.comcfsilicones.com

While this compound is not a conventional coupling agent, its structure provides a model for creating functional organosilicon additives or monomers. By copolymerizing it with other silane or organic monomers, it is possible to create polymers where the thienyl groups can be further functionalized or can interact with a polymer matrix, potentially improving interfacial adhesion. The dimethylsilyl group can be incorporated into silicone polymer backbones, which are known for their flexibility and durability. cfmats.com The development of such copolymers could lead to new types of composites with tailored mechanical strength, thermal stability, and even conductive properties, depending on the final structure and composition. cfsilicones.comdavidpublisher.com

Surface Energy Modification and Hydrophobicity Enhancement

The modification of surface energy is a critical step in controlling the wettability, adhesion, and anti-fouling properties of materials. Silane coupling agents are widely employed for this purpose due to their ability to form robust covalent bonds with hydroxyl-rich inorganic surfaces while presenting a new organic functionality at the interface.

This compound can be utilized to render surfaces hydrophobic. The mechanism involves the hydrolysis of a reactive group on the silicon atom (if present, or through plasma activation) to form silanols, which then condense with surface hydroxyl groups on substrates like glass, metal oxides, or ceramics. This process grafts the dimethyldi(2-thienyl)silyl moiety onto the surface. The two thienyl rings and the methyl groups, being nonpolar organic substituents, create a low-energy surface that repels water.

The degree of hydrophobicity achieved depends on factors such as the density of the silane coating and the orientation of the organic groups. gelest.com While specific contact angle measurements for surfaces treated with this compound are not extensively documented in public literature, the general principle of silane-induced hydrophobicity is well-established. gelest.comrsc.org The presence of the aromatic thienyl groups contributes to a nonpolar surface character, effectively shielding the polar substrate from interaction with water molecules and reducing surface wettability. gelest.com This is analogous to how other organosilanes are used to create water-repellent coatings. nih.gov

Table 1: Illustrative Water Contact Angles for Surfaces Treated with Different Silanes

Silane TypeSubstrateTypical Water Contact Angle
AlkylsilaneGlass90° - 110°
FluoroalkylsilaneSilicon Wafer> 110°
PhenylsilaneAlumina~ 90°
This compound (Expected) Silica (B1680970) > 90°

Note: This table provides typical values for representative silane classes to illustrate the concept of hydrophobicity enhancement. The value for this compound is an educated estimate based on its chemical structure.

Coatings, Adhesives, and Sealants: Role in Formulation Performance

In the formulation of high-performance coatings, adhesives, and sealants, achieving durable adhesion between organic polymers and inorganic substrates or fillers is paramount. Organofunctional silanes act as "molecular bridges" or coupling agents at this interface, significantly enhancing bond strength and durability, especially under challenging environmental conditions. evonik.comgoogle.com

This compound, when incorporated into such formulations, can play a crucial role. Its silane center can bond with inorganic materials like glass, metals, and silica, while the thienyl groups can interact or co-react with the organic polymer matrix. researchgate.net This dual reactivity allows for the formation of strong covalent bonds across the interface, improving stress transfer and preventing delamination.

The primary functions of a silane coupling agent like this compound in these formulations include:

Adhesion Promotion: Creates a water-resistant bond at the interface between the polymer and the substrate, improving wet and dry adhesion. evonik.com

Crosslinking: Can participate in the crosslinking reactions of the polymer matrix, increasing the cohesive strength and mechanical properties of the coating, adhesive, or sealant.

Improved Filler Dispersion: Surface treatment of inorganic fillers with the silane can make them more compatible with the organic resin, leading to better dispersion, lower viscosity, and higher filler loading.

Polymers derived from this compound, such as poly(this compound), can be formulated into specialty coatings where the electronic properties of the polythiophene backbone are desired, for applications like antistatic or conductive coatings.

Sensing Platforms and Molecular Recognition Systems

The development of advanced chemical sensors and molecular recognition systems relies on the creation of functional surfaces that can selectively interact with target analytes and transduce that interaction into a measurable signal. The unique structure of this compound makes it a highly promising building block for such platforms.

The thienyl units are the precursors to polythiophene, a well-known conducting polymer. Polymers and oligomers containing thienyl-silane units can be electrochemically active, meaning their electrical or optical properties change upon interaction with specific molecules. mdpi.com This is the fundamental principle behind many electrochemical sensors. The silane portion of the molecule is crucial for immobilizing these active components onto transducer surfaces, such as silicon wafers, glass slides, or metal electrodes. whiterose.ac.uk

Applications in this domain include:

Chemical Sensors: Surfaces modified with polymers derived from this compound can be used to detect gases, ions, or organic molecules. The analyte interacts with the polythiophene backbone, altering its conductivity, which is then measured.

Biosensors: The silane can be used to anchor biorecognition elements (e.g., enzymes, antibodies, DNA) to a surface that also contains the electroactive polymer. This forms a biosensor where a biological binding event is converted into an electrical signal. mdpi.com

Molecularly Imprinted Polymers (MIPs): this compound can be used as a functional monomer in the creation of MIPs. mdpi.com In this technique, a polymer network is formed around a template molecule. After the template is removed, it leaves behind a cavity that is specifically shaped to re-bind the target molecule, making it a highly selective recognition system. mdpi.comresearchgate.net The conductive nature of the resulting polymer can provide a direct electrical readout upon analyte binding.

Integration in Cementitious and Other Composite Materials

The performance of composite materials, which combine a matrix (like a polymer or cement) with a reinforcing filler (like glass or carbon fiber, or silica particles), is highly dependent on the strength of the interface between these two phases. researchgate.net Silane coupling agents are essential for creating strong, durable bonds between the organic matrix and the inorganic reinforcement. mdpi.comjmchemsci.com

In polymer composites, this compound can be used to treat the surface of inorganic fillers. The silane end bonds to the filler, while the thienyl groups enhance compatibility and can react with the surrounding polymer matrix. ncsu.edu This leads to significant improvements in the mechanical properties of the composite, such as flexural strength, tensile strength, and impact resistance, by ensuring efficient load transfer from the matrix to the stronger filler. researchgate.net

In cementitious materials like concrete, the integration of organosilicon compounds can impart new functionalities. While direct data on this compound in cement is limited, other silanes are used to:

Induce Hydrophobicity: When used as an admixture or surface treatment, silanes can make concrete water-repellent, significantly improving its durability by preventing water and salt ingress, which cause freeze-thaw damage and rebar corrosion. rsc.orgcementwapnobeton.pl The hydrophobic nature of the dimethylthienyl groups would be beneficial in this context.

Table 2: Potential Effects of Silane Integration in Composite Materials

PropertyEffect of Silane Coupling AgentRationale
Flexural Strength IncreaseImproved stress transfer from matrix to filler. researchgate.net
Water Absorption DecreaseCreation of a hydrophobic interface. cementwapnobeton.pl
Adhesion IncreaseFormation of covalent bonds across the organic-inorganic interface. mdpi.com
Durability IncreaseEnhanced resistance to moisture and chemical attack.

Catalytic Roles and Applications of Dimethyldi 2 Thienyl Silane and Its Derivatives

Role as Catalyst Precursors and Ligands

While specific studies detailing the use of dimethyldi(2-thienyl)silane as a direct catalyst precursor are limited, its molecular structure suggests potential as a ligand in transition metal catalysis. The thienyl groups, with their sulfur heteroatoms, offer potential coordination sites for metal centers. The electronic properties of the thienyl rings can influence the electron density at the metal center, thereby modulating its catalytic activity.

In a broader context, organosilanes are known to serve as precursors for various catalysts. For instance, silyl (B83357) ligands are recognized as strong σ-donors and can exert a significant trans influence, which can facilitate catalytic cycles by destabilizing bonds trans to the silicon atom. nih.gov This property is crucial in various catalytic transformations, including hydrosilylation and C-H bond activation. nih.gov Transition metal complexes featuring silylene ligands have demonstrated effectiveness as catalysts in reactions like hydroboration, hydrosilylation, and hydrogenation. rsc.org

The presence of the 2-thienyl group, a common motif in ligands for catalysis, can also play a significant role. Thienyl-containing ligands have been successfully employed in various catalytic systems, including platinum complexes for alkyne hydrosilylation and palladium-catalyzed cross-coupling reactions. up.ac.zathermofisher.com The electronic effects of substituents on such ligands are known to influence the molecular structures and reactivity of the resulting metal complexes. researchgate.net

Although direct evidence is sparse for this compound itself, the combination of a silicon center and thienyl moieties presents a compelling case for its potential as a ligand scaffold. Future research may focus on the synthesis and characterization of metal complexes incorporating this molecule and the evaluation of their catalytic performance.

Investigations in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with significant industrial applications. nih.gov The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and palladium being prominent examples. nih.govorganic-chemistry.org The choice of both the catalyst and the silane (B1218182) reagent is critical in determining the reaction's efficiency and selectivity.

Currently, there is a lack of specific research detailing the use of this compound as a silane reagent in hydrosilylation reactions. Most studies on hydrosilylation focus on silanes with hydride (Si-H) bonds, which this particular compound lacks. However, derivatives of this compound, modified to include a hydrosilyl group, could potentially be investigated in such reactions.

The general field of hydrosilylation is rich with examples of various silanes and catalysts. For instance, nickel(II) indenyl complexes have been shown to be effective precatalysts for the hydrosilylation of olefins and ketones with silanes like phenylsilane. researchgate.net Similarly, rhodium and iridium complexes with silylphosphine ligands have demonstrated catalytic activity in the functionalization of alkenes with hydrosilanes. rsc.org

The development of new catalytic systems for hydrosilylation is an active area of research, with a focus on using earth-abundant metals and designing ligands that can control the regioselectivity and stereoselectivity of the reaction. princeton.edu While this compound is not a direct participant in these reported studies, the electronic influence of its thienyl groups could be a valuable design element in future generations of silane reagents or ligands for hydrosilylation catalysis.

Mechanistic Insights into Catalytic Efficiency and Selectivity

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For hydrosilylation reactions, several mechanisms have been proposed, with the Chalk-Harrod and modified Chalk-Harrod mechanisms being the most widely accepted for platinum-group metal catalysts. organic-chemistry.org These mechanisms typically involve the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination of the product.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these catalytic cycles. For example, theoretical investigations into rhodium-catalyzed hydrosilylation have explored various mechanistic pathways, highlighting the influence of the silane and the substrate on the reaction's energy profile. nih.gov

The electronic properties of ligands play a pivotal role in determining the catalytic pathway. The σ-donating ability of silyl ligands can stabilize low-valent transition metal intermediates, which are often the active species in the catalytic cycle. rsc.org Furthermore, the electronic nature of substituents on aryl ligands can significantly impact the reactivity of the catalyst. For instance, in the oxidative addition of aryl chlorides to palladium(0), electron-deficient aryl chlorides exhibit higher reactivity due to their ability to accept back-donation from the metal center. acs.org

Supramolecular Chemistry and Self Assembly of Dimethyldi 2 Thienyl Silane Architectures

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. This process is driven by the sum of weak and reversible intermolecular interactions. The final architecture of a supramolecular assembly is encoded in the chemical structure and shape of the individual molecular components. For a molecule like dimethyldi(2-thienyl)silane, its potential to self-assemble would theoretically be governed by the interplay between its constituent dimethylsilyl and thienyl groups.

Potential in Molecular Sensing and Recognition from a Supramolecular Perspective

The potential of this compound in molecular sensing would likely stem from the electronic properties of its thiophene (B33073) units. Supramolecular assemblies of conjugated polymers containing thiophene are often used in chemical sensors. The binding of an analyte to a pre-organized assembly of this compound could induce a change in the π-π stacking, leading to a detectable optical or electronic signal, such as a change in fluorescence or conductivity. The dimethylsilyl group could be functionalized to introduce specific recognition sites for target analytes, thereby enhancing selectivity. Again, this remains a theoretical potential in the absence of dedicated research.

Due to the limited availability of specific research data, a data table on the properties and research findings of this compound's supramolecular chemistry cannot be generated at this time.

Emerging Research Trajectories and Interdisciplinary Outlook

Development of Next-Generation Hybrid Materials

The integration of organosilicon moieties, such as dimethyldi(2-thienyl)silane, into organic-inorganic hybrid materials is a burgeoning area of research. mdpi.combohrium.com These hybrids aim to combine the advantageous properties of both organic polymers (e.g., processability, flexibility) and inorganic components (e.g., thermal stability, conductivity), leading to materials with enhanced performance for a variety of applications. mdpi.comresearchgate.net

One promising approach involves the creation of simultaneous interpenetrating networks, where the polymerization of the organosilicon component and an inorganic precursor, such as an alkoxide, occur concurrently. kpi.ua This method can lead to single-phase systems with minimal shrinkage, a significant advantage in the fabrication of bulk materials. kpi.ua The resulting materials often exhibit superior mechanical strength compared to purely polymeric systems while being less brittle than purely ceramic materials. kpi.ua

Another strategy focuses on the synthesis of π-conjugated inorganic-organic hybrid polymers. uni-wuerzburg.de The incorporation of silicon atoms directly into the backbone of conjugated polymers can lead to novel materials with intriguing electronic and optical properties. uni-wuerzburg.de These materials are being explored for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uni-wuerzburg.de The modular nature of these hybrids, allowing for the combination of different organic and inorganic components, enables the fine-tuning of their properties for specific applications, such as enhancing solubility and colloidal stability for cost-effective processing. mdpi.com

The use of this compound and its derivatives as building blocks in these hybrid materials is particularly interesting due to the electronic properties of the thienyl groups. These groups can facilitate charge transport, making the resulting materials suitable for electronic applications. Research is ongoing to explore the full potential of these silicon-thiophene hybrids in creating next-generation materials for electronics, sensors, and catalysis.

Advanced In-Situ Characterization for Dynamic Processes

Understanding the formation and dynamic behavior of materials derived from this compound at the nanoscale is crucial for optimizing their properties. Advanced in-situ and real-time characterization techniques are becoming indispensable tools for monitoring the growth of thin films and the polymerization processes of organosilicon compounds. nih.govresearchgate.net

Techniques such as in-situ spectroscopic ellipsometry (SE) and wafer curvature measurements provide real-time insights into the morphological evolution of thin films during deposition. nih.gov These methods can track changes in optical properties and stress, allowing for the determination of critical stages like the percolation threshold and the onset of continuous film formation. nih.gov For instance, monitoring the deposition of thin organic films, such as those that could be formed from polymers of this compound, can reveal initial nucleation and subsequent mass transport-controlled growth. researchgate.net

In the context of polymerization, in-situ monitoring is key to understanding reaction kinetics and controlling the structure of the resulting polymer. For example, in the synthesis of aminosilanes, which shares some mechanistic aspects with the polymerization of other organosilicon monomers, in-situ techniques can help to control the product outcome by adjusting reaction parameters in real-time. rsc.org Similarly, for the synthesis of nanocomposites involving in-situ polymerization of monomers in the presence of nanoparticles, characterization techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) can confirm the successful formation of the composite material. researchgate.net

The application of these advanced characterization methods to this compound and its polymerization would provide invaluable data on film growth mechanisms, the influence of processing parameters on morphology, and the kinetics of polymer chain formation. This knowledge is essential for the reproducible fabrication of high-quality thin films and nanostructures for electronic and optoelectronic devices.

Rational Design Principles for Tunable Optoelectronic Properties

The ability to predict and control the optoelectronic properties of materials derived from this compound is a major goal of current research. This involves establishing clear structure-property relationships through a combination of experimental synthesis and computational modeling. nih.govcdnsciencepub.com

Key Strategies for Tuning Optoelectronic Properties:

StrategyDescriptionPotential Impact on this compound Polymers
Donor-Acceptor (D-A) Architecture Incorporating electron-donating (D) and electron-accepting (A) units within the molecular structure.By pairing the electron-rich thienyl groups with suitable acceptor moieties, the energy levels (HOMO/LUMO) can be modulated, leading to a tunable band gap and altered absorption and emission characteristics. nih.gov
Ligand Modification in Metal Complexes For organometallic derivatives, altering the ancillary ligands can significantly impact the emission color and efficiency.In iridium complexes, for example, changing the N^N ligands can tune the emission from blue to red. researchgate.net Similar principles could be applied to metal complexes incorporating this compound-based ligands.
Computational Modeling (DFT) Using theoretical methods like Density Functional Theory (DFT) to calculate electronic and optical properties.DFT can predict HOMO-LUMO gaps, absorption spectra, and other key parameters, guiding the synthesis of new derivatives with desired optoelectronic characteristics. researchgate.net This allows for a more targeted and efficient discovery of new materials.
π-Conjugation Extension Increasing the length of the conjugated backbone of the polymer.Extending the π-system in polymers of this compound would likely lead to a red-shift in absorption and emission, as well as enhanced charge carrier mobility. uni-wuerzburg.de

Sustainable Synthesis and Green Chemistry Considerations for Organosilicon Compounds

The increasing industrial importance of organosilicon compounds necessitates the development of more sustainable and environmentally friendly synthetic methods. mdpi.comresearchgate.net Green chemistry principles are being increasingly applied to the production of organosilanes, moving away from traditional processes that often involve hazardous reagents and generate significant waste. mdpi.comcollege-de-france.fr

Historically, the direct process (Müller-Rochow process) has been the cornerstone of organosilane production, but it typically uses chlorinated reagents. mdpi.comresearchgate.net A key focus of green chemistry in this area is the development of chlorine-free synthesis routes. mdpi.comresearchgate.net One promising alternative is the direct synthesis of alkoxysilanes from silicon and alcohols, which avoids the use of chlorosilanes. mdpi.com

Key Green Chemistry Approaches for Organosilicon Synthesis:

ApproachDescriptionRelevance to this compound Synthesis
Catalytic Dehydrogenative Coupling Formation of Si-N or Si-O bonds with the release of hydrogen gas as the only byproduct. rsc.orgcsic.esThis method could be adapted for the synthesis of this compound precursors, offering a more atom-economical and cleaner route.
Hydrosilylation The addition of a Si-H bond across a double or triple bond, often catalyzed by transition metals.Efficient and selective hydrosilylation reactions are crucial for the synthesis and functionalization of organosilanes, including those with thienyl groups. oulu.fi
Use of Safer Reagents and Solvents Replacing hazardous chemicals with safer alternatives.For instance, using less toxic solvents or developing solvent-free reaction conditions would significantly improve the environmental profile of this compound synthesis. college-de-france.froulu.fi
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.This principle encourages the development of addition reactions and catalytic cycles that minimize waste generation. college-de-france.fr

Research into novel catalytic systems, such as those based on earth-abundant metals, is also a key aspect of sustainable organosilicon chemistry. csic.es These catalysts can enable more efficient and selective transformations under milder reaction conditions. By embracing these green chemistry principles, the synthesis of this compound and other valuable organosilicon compounds can be made more sustainable, reducing their environmental impact while maintaining their technological importance. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of dimethyldi(2-thienyl)silane to improve yield and purity?

Methodological Answer:

  • Key Variables : Adjust reaction stoichiometry (e.g., molar ratios of dimethylchlorosilane and 2-thienyllithium), solvent choice (e.g., diethyl ether vs. THF), and reaction temperature (e.g., −78°C for controlled lithiation).
  • Monitoring : Use gas chromatography (GC) or 29Si NMR^{29}\text{Si NMR} to track intermediate formation and final product purity .
  • Heat Management : Address exothermic reactions by incorporating cooling systems, as heat effects during silane synthesis can lead to side reactions (e.g., disproportionation) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si NMR^{29}\text{Si NMR} to verify bonding environments and substitution patterns. For example, 29Si NMR^{29}\text{Si NMR} shifts between −10 to −30 ppm are typical for dimethylsilane derivatives .
  • Surface Interaction Studies : Employ contact angle measurements (as in hybrid silane films) to assess hydrophobicity and film uniformity. A factorial design can optimize variables like silane concentration and hydrolysis time, validated via R² > 0.8 .

Q. How does the steric and electronic environment of the 2-thienyl group influence the stability of this compound?

Methodological Answer:

  • Steric Effects : Compare thermal stability (via TGA/DSC) with analogs like dimethyldi(n-alkylamino)silanes. Bulky 2-thienyl groups may hinder hydrolysis but increase susceptibility to oxidative degradation.
  • Electronic Effects : Use DFT calculations to evaluate electron-withdrawing/donating properties of the thienyl substituents and their impact on Si–C bond strength .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Quantum Chemistry Models : Apply QSPR (Quantitative Structure-Property Relationship) to predict reaction pathways, leveraging software like Gaussian for transition-state analysis.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots for silylation reactions) .

Q. How can this compound be integrated into photovoltaic materials to enhance charge transport?

Methodological Answer:

  • Hybrid Material Design : Incorporate the compound into polymer matrices (e.g., polythiophenes) via spin-coating or vapor deposition. Monitor charge mobility using Hall effect measurements.
  • Process Optimization : Adapt silane purification methods from semiconductor-grade silane (SGS) processes, such as distillation or adsorption beds, to remove trace contaminants .

Q. How should researchers resolve discrepancies between theoretical and experimental thermodynamic data for silane reactions?

Methodological Answer:

  • Case Study : For heat of formation discrepancies in silane disproportionation (e.g., ΔHcalcΔHexp\Delta H_{\text{calc}} \neq \Delta H_{\text{exp}}), re-evaluate computational parameters (e.g., basis sets in DFT) and validate with microcalorimetry .
  • Error Analysis : Quantify uncertainties in experimental setups (e.g., heat loss in reactors) using error propagation models .

Q. What methodologies enable the study of this compound’s role in corrosion-resistant coatings?

Methodological Answer:

  • Electrochemical Testing : Use potentiodynamic polarization and EIS (Electrochemical Impedance Spectroscopy) to assess corrosion inhibition efficiency.
  • Comparative Design : Benchmark against established silanes (e.g., (3-aminopropyl)triethoxysilane) under identical conditions (pH, temperature) .

Q. How can kinetic studies elucidate the mechanism of phenyl isocyanate insertion into this compound?

Methodological Answer:

  • In Situ Monitoring : Use Raman spectroscopy to track intermediate silylated urea formation.
  • Rate Law Determination : Perform time-resolved 29Si NMR^{29}\text{Si NMR} experiments to derive rate constants for each reaction step (e.g., nucleophilic attack vs. urea linkage) .

Data Contradiction Analysis Framework

Issue Resolution Strategy Example
Thermodynamic Data MismatchReplicate experiments with stricter temperature control; refine computational models.Discrepancies in ΔHformation\Delta H_{\text{formation}} for silane compounds .
Spectral Interpretation ConflictsCompare multiple analytical techniques (e.g., NMR, X-ray crystallography).Ambiguous 29Si NMR^{29}\text{Si NMR} shifts resolved via single-crystal XRD .
Material Performance VariabilityStandardize synthesis protocols (e.g., solvent purity, humidity levels).Inconsistent corrosion protection data in hybrid silane films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.